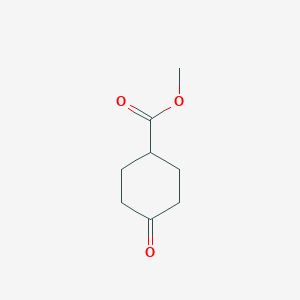

Methyl 4-oxocyclohexanecarboxylate

Übersicht

Beschreibung

Methyl 4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-oxocyclohexanecarboxylate can be synthesized through several methods. One common method involves the oxidation of methyl 4-hydroxycyclohexanecarboxylate using pyridinium chlorochromate (PCC) in dichloromethane. The reaction is carried out at room temperature, and the product is obtained after stirring the mixture overnight .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes typically employ oxidizing agents such as PCC or other chromium-based reagents to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Amides, esters, and thioesters.

Wissenschaftliche Forschungsanwendungen

Methyl 4-oxocyclohexanecarboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block in the synthesis of drug molecules and other therapeutic agents.

Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-oxocyclohexanecarboxylate involves its reactivity as an ester and ketone. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-oxocyclohexanecarboxylate can be compared with other similar compounds, such as:

- Methyl 4-ketocyclohexanecarboxylate

- Cyclohexanecarboxylic acid, 4-oxo-, methyl ester

- 4-(Methoxycarbonyl)cyclohexanone

These compounds share similar structural features and reactivity but may differ in their specific applications and reaction conditions. This compound is unique in its versatility and wide range of applications in various fields .

Biologische Aktivität

Methyl 4-oxocyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and related pharmacological implications based on available literature.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₄O₃, characterized by a cyclohexane ring with a ketone and a carboxylate functional group. Its structure contributes to its lipophilicity, which is essential for membrane permeability and biological interactions.

Biological Activities

The biological activities of this compound have not been extensively documented in the literature. However, compounds with similar structures often exhibit significant pharmacological effects. Notably, the presence of carbonyl and carboxylate groups can enhance reactivity with biological targets.

Potential Biological Mechanisms

- Antioxidant Activity : Compounds with carbonyl groups have been shown to exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit key enzymes in metabolic pathways, suggesting that this compound may interact with enzymes involved in inflammation or cancer pathways.

- Antimicrobial Properties : The structural motifs present in this compound may confer antimicrobial activity, as seen in other cyclohexane derivatives.

Study on Structural Analogues

A study examining various cyclohexane derivatives found that modifications at the ketone position significantly influenced biological activity. For instance, this compound's analogues demonstrated varying degrees of enzyme inhibition and cytotoxicity against cancer cell lines. Table 1 summarizes findings from this research.

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 45 | Cyclooxygenase (COX) |

| Methyl 3-oxocyclohexanecarboxylate | 30 | Lipoxygenase |

| Methyl 4-methyl-3-oxocyclohexanecarboxylate | 25 | Protein Kinase B (AKT) |

Table 1: Biological activity of cyclohexane derivatives.

Pharmacological Implications

Research indicates that compounds similar to this compound may possess anti-inflammatory and anticancer properties. For example, studies on related esters have shown promising results in inhibiting tumor growth in animal models, highlighting the potential for further investigation into this compound's therapeutic applications.

Synthesis and Modification

The synthesis of this compound typically involves the condensation of cyclohexanone with malonic acid derivatives under acidic conditions. Recent advancements in synthetic methodologies have improved yields and allowed for the introduction of various substituents that can enhance biological activity.

Eigenschaften

IUPAC Name |

methyl 4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYKGTCYDJZLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280517 | |

| Record name | methyl 4-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-22-9 | |

| Record name | Methyl 4-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6297-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17321 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6297-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of enantioselective synthesis in the context of (–)-compactin?

A1: (–)-Compactin is a biologically active compound that exhibits cholesterol-lowering properties. Enantioselective synthesis, as described in the research using methyl 4-oxocyclohexanecarboxylate, [, ] is crucial because it allows for the specific creation of the desired enantiomer of the hexahydronaphthalene nucleus. This is important because different enantiomers of a molecule can have drastically different biological activities. In the case of pharmaceuticals like (–)-compactin, ensuring the synthesis of the correct enantiomer is essential for efficacy and safety.

Q2: How does 2-(3-Nitropropyl)-1,3-dioxolane function as a "four-carbon bifunctional annelating agent" in this synthesis?

A2: 2-(3-Nitropropyl)-1,3-dioxolane plays a crucial role in constructing the hexahydronaphthalene core. [, ] This reagent is considered "bifunctional" due to the presence of two reactive sites: the nitro group and the cyclic acetal (1,3-dioxolane). This allows it to react with this compound, forming a new ring and introducing the four-carbon chain needed to build the target structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.